molecular formula C5H5BrN2O B13976996 5-Bromo-3-methoxypyridazine

5-Bromo-3-methoxypyridazine

Cat. No.: B13976996
M. Wt: 189.01 g/mol
InChI Key: PAQSFJSRBJKTFU-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxypyridazine: is a heterocyclic organic compound with the molecular formula C5H5BrN2O . It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 5 and a methoxy group at position 3 makes this compound unique and of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxypyridazine typically involves the bromination of 3-methoxypyridazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-3-methoxypyridazine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Industry: The compound is used in the development of agrochemicals and dyes. Its derivatives can act as intermediates in the synthesis of various industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxypyridazine and its derivatives depends on their specific applications. For instance, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes. In medicinal applications, it may target specific proteins or pathways involved in disease progression .

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

5-bromo-3-methoxypyridazine

InChI

InChI=1S/C5H5BrN2O/c1-9-5-2-4(6)3-7-8-5/h2-3H,1H3

InChI Key

PAQSFJSRBJKTFU-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=CC(=C1)Br

Origin of Product

United States

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